molecular formula C14H18ClNO4 B12998664 tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B12998664
M. Wt: 299.75 g/mol
InChI Key: UOQUVQZKMKCMDE-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: Not explicitly provided) is a small organic molecule featuring:

  • A central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with hydroxyl (-OH) and tert-butyl carbamate (-COO-t-Bu) groups at position 2.
  • A 2-chloro-4-hydroxyphenyl moiety attached to the same carbon as the hydroxyl group.

Synthesis and Characterization The compound is synthesized via coupling reactions involving tert-butyl 3-hydroxyazetidine-1-carboxylate and halogenated phenolic derivatives, as exemplified in Example 407 of EP 4,374,877 A2 . Key analytical data includes:

  • LCMS: m/z 756 [M+H]+ (indicative of a molecular weight of ~755 g/mol).
  • HPLC Retention Time: 1.33 minutes (under SMD-TFA05 conditions), suggesting moderate polarity .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(18)16-7-14(19,8-16)10-5-4-9(17)6-11(10)15/h4-6,17,19H,7-8H2,1-3H3

InChI Key

UOQUVQZKMKCMDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-chloro-4-hydroxyphenylcarbamate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with structural or functional similarities. Below is a detailed analysis:

Structural Analogs from Patent and Literature Data

Table 1: Key Structural Analogs and Similarity Metrics
CAS No. Compound Name Structural Similarity Key Differences vs. Target Compound
1357614-50-6 tert-Butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate 0.76 - Bromine replaces chlorine at phenyl position 2.
719310-31-3 tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 0.76 - Benzooxazine ring replaces azetidine.
895525-73-2 tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate 0.75 - Spirocyclic system replaces azetidine.

Key Observations :

Substituent Effects :

  • The 4-bromophenyl analog (CAS 1357614-50-6) shares the azetidine-carbamate backbone but replaces chlorine with bromine. Bromine’s larger atomic radius and higher lipophilicity (logP) may enhance membrane permeability compared to the target compound .
  • The benzooxazine derivative (CAS 719310-31-3) introduces a fused aromatic-oxazine ring, likely increasing rigidity and reducing solubility due to π-π stacking interactions .

Ring System Modifications :

  • The spirocyclic analog (CAS 895525-73-2) replaces the azetidine with a piperidine-benzo-dioxine spiro system. This structural shift could alter conformational flexibility and steric bulk, impacting binding interactions in biological systems .

Synthetic Accessibility: The target compound’s synthesis (Example 407) employs tert-butyl 3-hydroxyazetidine-1-carboxylate, whereas analogs like tert-Butyl-(R)-2,2-dimethyl-4-((R)-1-(2-nitrophenoxy)-3-(triethylsilyl)prop-2-yn-1-yl)oxazolidine-3-carboxylate () require multi-step protection/deprotection strategies, suggesting higher complexity .

Physicochemical and Functional Comparisons

Table 2: Inferred Properties Based on Structural Features
Property Target Compound 4-Bromophenyl Analog (CAS 1357614-50-6) Benzooxazine Analog (CAS 719310-31-3)
Molecular Weight ~755 g/mol (LCMS data) ~759 g/mol (Br adds 80 vs. Cl 35.5) ~438 g/mol (smaller heterocycle)
Polarity Moderate (HPLC tR = 1.33 min) Lower (Br increases hydrophobicity) Higher (polar oxazine ring)
Synthetic Yield Not reported Likely comparable (similar scaffolds) Lower (complex ring formation)

Critical Insights :

  • Halogen Effects : Chlorine (target) vs. bromine (analog) influences electronic and steric profiles. Bromine’s stronger electron-withdrawing nature may enhance electrophilic reactivity.
  • Ring Size and Stability : The azetidine ring’s strain (four-membered) may render the target compound more reactive than six-membered spiro/piperidine analogs.

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